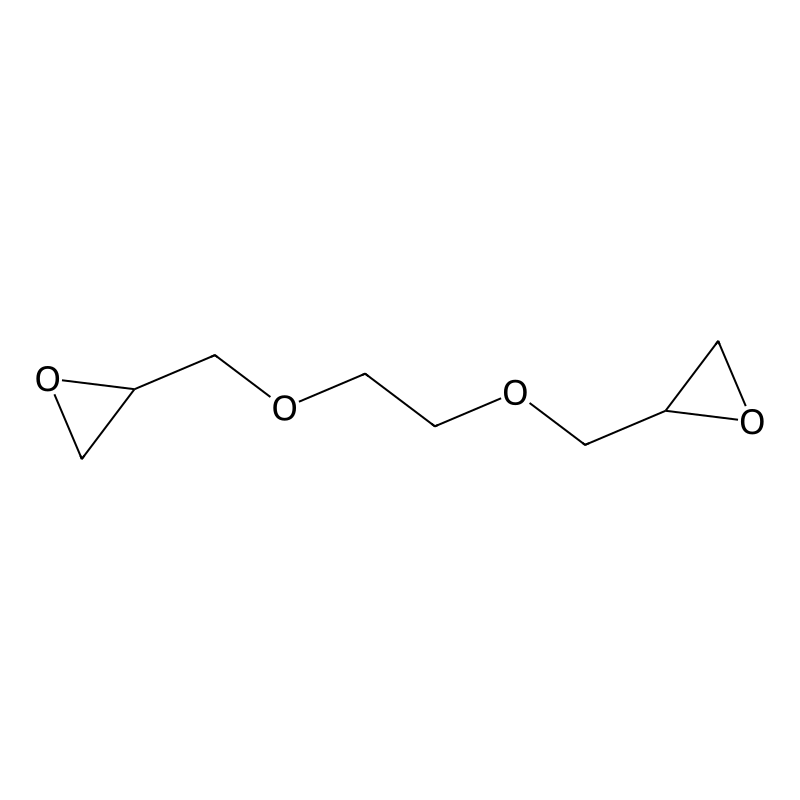

Ethylene glycol diglycidyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomaterial Crosslinking and Drug Delivery

EGDE is widely used as a crosslinking agent in the development of biomaterials for various biomedical applications. Its ability to form covalent bonds with functional groups in polymers like hydrogels, scaffolds, and nanoparticles allows for the creation of stable and tunable structures. These structures find applications in drug delivery, tissue engineering, and regenerative medicine. For instance, EGDE has been used to crosslink hyaluronic acid (HA) for injectable hydrogels for treating soft tissue defects. [] Additionally, EGDE can be used to conjugate drugs or other biomolecules to carriers, enabling targeted delivery and controlled release.

Surface Modification

EGDE's reactivity allows for the modification of various surfaces, introducing new functionalities or improving their properties. This modification can be achieved by attaching EGDE to the surface through its epoxide groups, creating a reactive platform for further conjugation with other molecules. Surface modification with EGDE finds applications in biosensors, cell culture substrates, and biocompatible implants.

Polymer Synthesis and Modification

EGDE can be used as a co-monomer in the synthesis of various polymers, imparting specific properties like crosslinking ability or improved hydrophilicity. Additionally, it can be used to modify pre-existing polymers by introducing reactive epoxide groups, enabling further functionalization or crosslinking. This approach allows for the tailoring of polymer properties for specific applications in areas like drug delivery, catalysis, and separation science.

Other Applications

EGDE also finds applications in other scientific research areas, including:

Ethylene glycol diglycidyl ether is an organic compound with the molecular formula and a molecular weight of approximately 174.2 g/mol. It is categorized as a glycidyl ether and is characterized by the presence of two epoxide groups, which are responsible for its reactivity. This compound is typically a colorless to pale yellow liquid and is known for its low viscosity, making it suitable for various applications in the chemical industry. Ethylene glycol diglycidyl ether is classified as an irritant and should be handled with care, using appropriate protective equipment such as gloves and fume hoods during manipulation .

- In epoxy resin formulations: EGDGE acts as a reactive diluent, reducing the viscosity of the resin without compromising its final properties. During curing, the epoxy groups in EGDGE react with other components

While ethylene glycol diglycidyl ether is primarily utilized in industrial applications, studies have indicated potential biological activities. Its cytotoxic effects have been observed in various cell lines, suggesting that it may pose risks to human health upon exposure. The compound's irritant properties can lead to skin and eye irritation, necessitating careful handling . Further research is needed to fully understand its biological interactions and long-term effects on human health.

Ethylene glycol diglycidyl ether can be synthesized through several methods:

- Epoxidation of Ethylene Glycol: Ethylene glycol reacts with epichlorohydrin in the presence of a base catalyst to yield ethylene glycol diglycidyl ether.

- Direct Etherification: The reaction of ethylene glycol with epoxide precursors under controlled conditions can also produce this compound.

- Using Phosphorus Pentoxide: Ethylene glycol can react with phosphorus pentoxide to form an epoxy compound, which subsequently yields ethylene glycol diglycidyl ether upon further reaction .

Ethylene glycol diglycidyl ether has a wide range of applications across various industries:

- Adhesives: Used as a reactive diluent in epoxy adhesives to enhance flexibility and adhesion properties.

- Coatings: Incorporated into coatings for improved chemical resistance and durability.

- Composites: Serves as a cross-linking agent in composite materials, enhancing mechanical properties.

- Biomedical

Ethylene glycol diglycidyl ether shares structural similarities with several other compounds within the glycidyl ether family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethylene Glycol Diglycidyl Ether | Contains three epoxide groups; higher molecular weight | |

| Propylene Glycol Diglycidyl Ether | Derived from propylene glycol; different reactivity | |

| Butylene Glycol Diglycidyl Ether | More hydrophobic; used in specialty applications |

Uniqueness of Ethylene Glycol Diglycidyl Ether: Ethylene glycol diglycidyl ether is unique due to its specific two-epoxide structure that allows for versatile applications in both industrial and biomedical fields. Its low viscosity facilitates easy processing compared to other similar compounds, making it particularly valuable in adhesive and coating formulations .

Phase-Transfer Catalytic Synthesis Mechanisms

Phase-transfer catalysis represents the predominant method for synthesizing ethylene glycol diglycidyl ether, offering significant advantages over conventional approaches. This methodology facilitates the reaction between ethylene glycol and epichlorohydrin under heterogeneous conditions by employing quaternary ammonium salts that shuttle reactants between organic and aqueous phases.

Fundamental Reaction Mechanism

The synthesis of EGDGE via phase-transfer catalysis involves a two-step process. First, ethylene glycol reacts with epichlorohydrin to form chlorohydrin intermediates. Subsequently, these intermediates undergo dehydrochlorination in the presence of a base to yield the final diglycidyl ether product. The general reaction can be represented as:

$$ \text{HO-CH}2\text{-CH}2\text{-OH} + 2 \text{ ClCH}2\text{-CH-CH}2\text{O} \xrightarrow[]{\text{PTC, NaOH}} \text{(CH}2\text{-CH-CH}2\text{O)}2\text{-CH}2\text{-CH}2 + 2 \text{ NaCl} + 2 \text{ H}2\text{O} $$

Role of Phase-Transfer Catalysts

Various quaternary ammonium salts serve as effective phase-transfer catalysts in EGDGE synthesis. The most commonly employed catalysts include tetrabutylammonium chloride, methyltrioctylammonium chloride, methyltridecylammonium chloride, and tetramethylammonium chloride. These catalysts transport the hydroxide ions from the aqueous phase to the organic phase, facilitating the dehydrochlorination of chlorohydrin intermediates.

A standard laboratory-scale synthesis utilizes tetrabutylammonium chloride (0.28 g, 1 mmol) in conjunction with sodium hydroxide pellets (4.8 g, 120 mmol) and water (0.5 mL, 28 mmol). Recent advancements have demonstrated that using a catalyst loading of 0.1 to 10 parts by weight, preferably 0.2 to 2 parts by weight, provides optimal results in industrial settings.

Solvent-Free Synthesis Approach

Contemporary research has developed a solvent-free approach for synthesizing glycidyl ethers, including EGDGE. This methodology employs solid alkali metal hydroxide instead of aqueous basic solutions, significantly reducing reactor corrosion issues and simplifying the production process. The direct use of solid base offers multiple advantages:

- Reduced reactor corrosion due to elimination of aqueous basic solutions

- No requirement for additional devices to prepare aqueous basic solutions

- Easier handling of solid by-products (sodium hydroxide and sodium chloride)

- Elimination of neutralization and solidification processes for by-products

A typical solvent-free synthesis protocol involves combining the alcohol (ethylene glycol in the case of EGDGE), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), solid sodium hydroxide, and epichlorohydrin at controlled temperatures (typically 30°C).

Advanced Catalytic Systems

Recent innovations have introduced composite catalytic systems for EGDGE synthesis. One notable advancement involves a ternary composite catalyst combined with a 5A molecular sieve, which substantially reduces catalyst dosage while accelerating reaction progress. Another approach employs a 3A molecular sieve-supported phase transfer catalyst, demonstrating high reaction activity and facilitating straightforward post-reaction water washing.

Epichlorohydrin-Glycol Reaction Optimization Strategies

The reaction between epichlorohydrin and ethylene glycol represents the core step in EGDGE synthesis. Optimizing this reaction is crucial for maximizing yield, improving product quality, and enhancing process efficiency. Various parameters influence the reaction outcome, including temperature, reagent ratios, catalyst selection, and reaction time.

Temperature and Time Optimization

Temperature significantly impacts the reaction kinetics between epichlorohydrin and ethylene glycol. Experimental studies have investigated various temperature regimes, comparing reactions at 65°C, 45°C, and 25°C. The results demonstrate that:

- At 65°C: Maximum glycidyl ether yield (53%) achieved in 10 minutes

- At 45°C: Comparable yield (54%) reached in 30 minutes

- At 25°C: Similar yield (54%) obtained in 2 hours

These findings indicate that while higher temperatures accelerate the reaction, they do not substantially improve the yield. For industrial applications, operating at moderate temperatures (40-45°C) for approximately 45 minutes represents an optimal compromise between reaction rate and energy consumption.

| Temperature (°C) | Reaction Time | Glycidyl Ether Yield (%) |

|---|---|---|

| 65 | 10 minutes | 53 |

| 45 | 30 minutes | 54 |

| 25 | 2 hours | 54 |

Table 1: Effect of temperature on EGDGE synthesis reaction time and yield

Reagent Ratio Optimization

The molar ratio between epichlorohydrin and ethylene glycol significantly impacts reaction efficiency and product yield. Research indicates that employing excess epichlorohydrin promotes reaction completion and improves yield. A typical laboratory-scale synthesis utilizes:

- Epichlorohydrin: 120 mmol (9.34 mL)

- Ethylene glycol: 20 mmol

- Molar ratio (epichlorohydrin:glycol): 6:1

This represents a significant excess of epichlorohydrin compared to the stoichiometric requirement. However, modern industrial processes have optimized this ratio to minimize waste. Current best practices recommend a molar ratio of 3:1 to 4:1 (epichlorohydrin:glycol) to balance yield and economic considerations.

Lewis Acid Catalysis Approach

An alternative approach to phase-transfer catalysis employs Lewis acid catalysts to facilitate the reaction between ethylene glycol and epichlorohydrin. Common Lewis acid catalysts include boron trifluoride (or its complexes) and stannic chloride. While this method offers certain advantages in terms of reaction control, it presents a significant drawback: the glycidyl products obtained typically contain undesirably high chlorine content. This necessitates additional purification steps, potentially reducing the economic viability of this approach.

Combined Process Strategies

Contemporary manufacturing processes often employ a combination of approaches to optimize EGDGE synthesis. One effective strategy involves:

- Initial reaction of epichlorohydrin with ethylene glycol using a Lewis acid catalyst

- Optional dehydrochlorination of the intermediate product

- Subsequent reaction with additional epichlorohydrin in the presence of alkali and a phase-transfer catalyst

This combined approach leverages the strengths of both catalytic systems while mitigating their respective limitations.

Industrial-Scale Purification and Quality Control Protocols

Industrial production of EGDGE necessitates robust purification methods and stringent quality control protocols to ensure product consistency and performance. Various techniques are employed to remove impurities, characterize the final product, and verify compliance with specifications.

Purification Methodologies

The crude EGDGE product contains various impurities, including unreacted starting materials, by-products, and residual catalysts. Industrial purification typically involves a multi-step process:

Initial Filtration: Removal of solid by-products (sodium chloride and sodium hydroxide) through filtration

Distillation of Volatiles: Recovery of unreacted epichlorohydrin through distillation. This step serves the dual purpose of purifying the product and recycling valuable raw materials

Vacuum Distillation: Further purification through distillation under reduced pressure to obtain colorless EGDGE. Typical conditions involve distillation at approximately 112°C under 4.5 mmHg pressure

For highly pure EGDGE (>99.5%), advanced purification techniques may be employed:

Treatment with Adsorbents: Processing with specialized molecular sieves to remove trace impurities

Advanced Distillation: Employing thin-film evaporators to achieve high purity levels through efficient separation. This technique can yield products with purity exceeding 99.7%

Quality Control Parameters

Several key parameters serve as quality indicators for EGDGE:

Epoxy Value/Epoxide Equivalent Weight (EEW): Measures the epoxy content, typically determined through titration according to ASTM D1652 standard. For EGDGE, the typical epoxy equivalent weight ranges from 110 to 120

Chlorine Content: Residual chlorine significantly impacts product performance and stability. High-quality EGDGE typically contains less than 0.6% total chlorine

Physical Properties: Various physical characteristics are monitored to ensure consistency:

ASTM D1652 Testing Methodology

The epoxide content determination represents a critical quality control parameter for EGDGE. The standard test method ASTM D1652 outlines the procedure for manual and automatic titration to quantitatively determine the percent epoxide content. The process involves:

- Sample preparation with the EGDGE specimen dissolved in an appropriate solvent

- Addition of tetraethylammonium bromide as a titrating agent

- Titration with a standardized solution

- Calculation of epoxide content using the reagent factor, sample weight, and titration volume

The epoxy value is defined as the number of moles of epoxy groups per 100g of resin. For EGDGE with a molecular weight of 174.19 and two epoxy groups per molecule, the theoretical EEW equals 87.1 (174.19/2), and the epoxy value approximately 1.15 (100/87.1).

Industrial Quality Challenges and Solutions

Several challenges arise during industrial-scale EGDGE production:

Batch-to-Batch Consistency: Maintaining consistent quality across production batches presents a significant challenge. This is addressed through:

- Automated process control systems to precisely regulate reaction parameters

- In-line monitoring of reaction progress using spectroscopic techniques

- Statistical process control methodologies to identify and correct deviations

Side Reaction Management: The formation of polymeric by-products during synthesis can reduce yield and complicate purification. Strategies to minimize these include:

- Precise temperature control to suppress polymerization reactions

- Optimized catalyst systems to enhance selectivity

- Controlled addition rates of reagents to minimize local concentration gradients

Environmental and Safety Considerations: Epichlorohydrin presents significant environmental and safety concerns due to its toxicity. Modern industrial processes incorporate:

- Closed-loop systems to minimize emissions

- Solvent recovery and recycling systems

- Advanced effluent treatment technologies to neutralize or recover hazardous waste

Nucleophilic Ring-Opening Reactions with Amino/Hydroxyl Groups

The cross-linking efficacy of EGDGE arises from its ability to undergo nucleophilic ring-opening reactions at its epoxide groups. In basic conditions, nucleophiles such as deprotonated amines ($$ \text{NH}2^- $$) or hydroxyl ions ($$ \text{OH}^- $$) attack the less sterically hindered carbon of the epoxide ring via an $$ \text{S}\text{N}2 $$ mechanism, resulting in inversion of configuration at the electrophilic carbon [3]. For example, in cellulose cross-linking, EGDGE reacts with hydroxyl groups on the polysaccharide backbone to form ether linkages, as confirmed by Fourier-transform infrared (FTIR) spectroscopy [2].

In contrast, acidic conditions protonate the epoxide oxygen, generating a partial positive charge on the more substituted carbon. This facilitates a hybrid $$ \text{S}\text{N}1/\text{S}\text{N}2 $$ mechanism, where the nucleophile preferentially attacks the more stabilized carbocation-like intermediate [3]. Such regioselectivity is critical in designing polymers with tailored mechanical properties, as the reaction pathway dictates cross-link density and spatial distribution.

Table 1: Key Physical Properties of EGDGE Relevant to Cross-Linking

| Property | Value |

|---|---|

| Boiling Point | 112 °C at 4.5 mmHg [1] |

| Density | 1.118 g/mL at 25 °C [1] |

| Refractive Index | $$ n $$ (data unspecified) [1] |

The formation of ether or amine bridges between polymer chains enhances thermal stability and reduces solubility, as demonstrated in cross-linked cellulose membranes treated with EGDGE [2]. X-ray diffractometry (XRD) analysis of these materials reveals preserved crystallinity, indicating that cross-linking occurs primarily in amorphous regions without disrupting the crystalline lattice [2].

pH-Dependent Reaction Pathways in Aqueous Media

The reactivity of EGDGE is profoundly influenced by pH, which modulates both nucleophile availability and epoxide activation. In alkaline environments ($$ \text{pH} > 10 $$), deprotonated hydroxyl groups ($$ \text{O}^- $$) and amines ($$ \text{NH}_2^- $$) exhibit heightened nucleophilicity, accelerating epoxide ring-opening. This is exemplified in the cross-linking of cotton fabrics with madder dye, where alkaline conditions promote ether bond formation between EGDGE and cellulose hydroxyls, improving color fastness [2].

Under acidic conditions ($$ \text{pH} < 4 $$), protonation of the epoxide oxygen increases the electrophilicity of adjacent carbons, steering the reaction toward the hybrid $$ \text{S}\text{N}1/\text{S}\text{N}2 $$ pathway [3]. However, competing acid-catalyzed hydrolysis of epoxides to vicinal diols can reduce cross-linking efficiency. Studies on silver nanoparticle synthesis in electrochemical plasmas highlight how localized pH shifts (e.g., acidification via $$ \text{H}^+ $$ accumulation) inhibit desired reactions by destabilizing intermediates [4]. For EGDGE, maintaining a narrow pH range is essential to balance reaction kinetics and byproduct formation.

Table 2: pH-Dependent Reaction Outcomes for EGDGE

| pH Range | Dominant Mechanism | Primary Product |

|---|---|---|

| < 4 | Acid-catalyzed hybrid $$ \text{S}\text{N}1/\text{S}\text{N}2 $$ | Vicinal diols (if hydrolyzed) |

| 4–10 | Mixed pathways | Ether/amine cross-links |

| > 10 | Base-driven $$ \text{S}_\text{N}2 $$ | Stable ether linkages |

Cryo-Concentration Effects in Low-Temperature Cross-Linking

At cryogenic temperatures, reduced molecular mobility and vitrification of the reaction medium alter EGDGE’s cross-linking dynamics. Cryo-concentration effects arise when cooling induces phase separation, locally enriching EGDGE and nucleophilic groups at the ice–polymer interface. This phenomenon is analogous to observations in cryo-electron microscopy (cryo-EM), where vitrified samples preserve native protein structures by minimizing ice crystal formation [5].

In cellulose cross-linking, low temperatures ($$ -20 \, \text{°C} $$) enhance the alignment of EGDGE molecules with hydroxyl-rich regions of the polymer, leading to spatially uniform cross-links. Scanning electron microscopy (SEM) of cryo-treated cellulose reveals a smoother surface morphology compared to room-temperature samples, suggesting reduced aggregation [2]. Additionally, cryo-concentration suppresses side reactions such as hydrolysis, as the limited water mobility at subzero temperatures stabilizes the epoxide groups [4].

Table 3: Impact of Temperature on EGDGE Cross-Linking Efficiency

| Temperature | Cross-Link Density | Reaction Byproducts |

|---|---|---|

| 25 °C | Moderate | Significant hydrolysis |

| -20 °C | High | Minimal |

Hydrogel Network Architecture Design Principles

The design of hydrogel networks using ethylene glycol diglycidyl ether as a crosslinking agent requires careful consideration of multiple structural parameters to achieve optimal mechanical properties and network connectivity. The fundamental principles governing hydrogel architecture design with ethylene glycol diglycidyl ether center on the compound's bifunctional epoxide structure, which enables controlled crosslinking through ring-opening reactions with nucleophilic groups [1] [2].

Crosslinking Density Control represents the primary design parameter for hydrogel network architecture. Research demonstrates that optimal crosslinking density ranges from 0.25 to 0.75 mol/kg, with this parameter directly influencing the mechanical properties and swelling behavior of the resulting hydrogel networks [3] [4]. The crosslinking density can be precisely controlled through the stoichiometric ratio of ethylene glycol diglycidyl ether to the polymer backbone, enabling the fabrication of materials with tunable stiffness and flexibility characteristics.

Polymer-to-Crosslinker Ratio Optimization emerges as a critical factor in achieving balanced network properties. Studies indicate that the optimal molar ratio of polyethylene glycol to ethylene glycol diglycidyl ether ranges from 1:2 to 1:4, with this ratio significantly affecting the final network structure and mechanical performance [5]. The precise control of this ratio allows for the optimization of flexibility while maintaining adequate crosslinking density for structural integrity.

pH-Dependent Selectivity provides a sophisticated approach to controlling the crosslinking reaction mechanism. Research reveals that ethylene glycol diglycidyl ether exhibits preferential reactivity toward sulfhydryl groups at pH 7.5, while amino groups become increasingly reactive as pH increases from 7.5 to 9.5 [7]. This pH-dependent selectivity enables targeted functionalization of specific functional groups within the polymer network, allowing for precise control over the crosslinking pattern and resulting material properties.

Temperature-Controlled Kinetics offers another dimension of control in hydrogel network architecture design. The reaction temperature can be varied from 25°C to 90°C, with higher temperatures accelerating the crosslinking reaction while potentially affecting the final network structure [5] [7]. At elevated temperatures, the use of catalysts such as triphenylphosphine can further enhance the reaction efficiency and control the crosslinking process.

Dual Network Formation represents an advanced approach to creating hydrogels with enhanced mechanical properties. This technique involves the sequential formation of interpenetrating networks, where ethylene glycol diglycidyl ether serves as a crosslinking agent for both network components [8]. The resulting dual networks exhibit superior toughness and resilience compared to single-network systems, with the ability to maintain high elasticity while providing enhanced energy dissipation mechanisms.

Interfacial Polymerization enables the creation of gradient structures within hydrogel networks. By controlling the diffusion and reaction of ethylene glycol diglycidyl ether at interfaces, researchers can create materials with spatially varying properties [9]. This approach is particularly valuable for applications requiring specific property gradients, such as tissue engineering scaffolds or separation membranes.

Cryo-Concentration Effect provides a unique approach to network formation under subzero conditions. At temperatures of -10°C, the cryo-concentration effect facilitates crosslinking reactions, enabling the formation of supermacroporous chitosan cryogels with Young's moduli up to 90 kPa [7]. This technique demonstrates the versatility of ethylene glycol diglycidyl ether in creating specialized network architectures under non-standard conditions.

Core-Shell Structural Engineering for Superabsorbent Polymers

The engineering of core-shell structures using ethylene glycol diglycidyl ether as a surface crosslinking agent represents a sophisticated approach to enhancing the performance of superabsorbent polymers. These materials exhibit superior absorption properties while maintaining mechanical stability under load conditions, addressing the fundamental challenge of gel blocking in conventional superabsorbent systems [3] [4].

Core Material Selection and Optimization forms the foundation of successful core-shell engineering. The core typically consists of highly crosslinked polymer networks such as poly(methacrylic acid-co-ethylene glycol dimethacrylate) or oxidized starch-based copolymers [3] [10]. These core materials provide the primary swelling capacity, with their structure optimized for maximum water absorption while maintaining structural integrity during the swelling process.

Shell Formation Mechanisms involve the controlled application of ethylene glycol diglycidyl ether to create a densely crosslinked exterior layer. The optimal ethylene glycol diglycidyl ether content for shell formation has been determined to be 0.75 mol%, which provides the ideal balance between crosslinking density and material performance [3] [4]. At this concentration, the shell effectively reduces gel blocking while maintaining adequate permeability for fluid transport.

Performance Enhancement Through Core-Shell Architecture demonstrates significant improvements in key performance metrics. Research shows that core-shell superabsorbent polymers modified with ethylene glycol diglycidyl ether achieve centrifuge retention capacities of 34.8 g/g and absorbency under load values of 27.2 g/g [3]. These values represent substantial improvements over conventional superabsorbent polymers, with the core-shell structure providing enhanced mechanical stability under stress conditions.

Permeability Optimization represents a critical aspect of core-shell engineering. The incorporation of ethylene glycol diglycidyl ether as a surface crosslinking agent results in permeability values of 43 seconds, indicating improved fluid transport properties compared to conventional crosslinking agents [3] [4]. This enhanced permeability is attributed to the formation of controlled pore structures within the shell layer, which facilitate fluid movement while maintaining the structural integrity of the core.

Reaction Kinetics and Processing Parameters significantly influence the final properties of core-shell superabsorbent polymers. Optimal reaction conditions include temperatures of 90°C and reaction times of 8-12 hours, with these parameters ensuring complete crosslinking and maximum performance enhancement [3] [10]. The use of appropriate catalysts and pH control further optimizes the crosslinking efficiency and final material properties.

Mechanical Stability Enhancement through core-shell engineering addresses the fundamental limitation of gel blocking in superabsorbent polymers. The densely crosslinked shell created by ethylene glycol diglycidyl ether provides mechanical reinforcement that prevents excessive swelling and maintains dimensional stability under load conditions [3] [4]. This enhanced mechanical stability is particularly important for applications in personal care products and agricultural applications where the material must maintain performance under varying stress conditions.

Swelling Rate Control represents another advantage of core-shell architecture. The modified shell structure created by ethylene glycol diglycidyl ether crosslinking provides enhanced swelling rates compared to conventional crosslinking agents such as 1,4-butanediol diglycidyl ether [2]. This improved swelling rate is attributed to the unique crosslinking structure formed by ethylene glycol diglycidyl ether, which creates more efficient pathways for water transport while maintaining structural integrity.

Surface Functionalization Strategies for Enhanced Permeability

Surface functionalization using ethylene glycol diglycidyl ether represents a sophisticated approach to enhancing the permeability characteristics of polymer materials while maintaining their structural integrity. These strategies exploit the unique reactivity of ethylene glycol diglycidyl ether's bifunctional epoxide groups to create controlled modifications at material surfaces [11] [9].

Ring-Opening Polymerization Mechanisms provide the fundamental basis for surface functionalization. The epoxide groups of ethylene glycol diglycidyl ether undergo nucleophilic attack by various functional groups present on polymer surfaces, including amino, hydroxyl, and sulfhydryl groups [1] [5]. This ring-opening mechanism enables the formation of covalent bonds between the functionalizing agent and the substrate, creating permanent modifications that enhance surface properties.

Epoxide-Amine Reaction Selectivity offers precise control over functionalization patterns. Research demonstrates that the reaction between ethylene glycol diglycidyl ether and amino groups can be selectively controlled through pH adjustment, with optimal selectivity achieved at pH values between 7.5 and 9.5 [7]. This selectivity enables targeted functionalization of specific sites on polymer surfaces, allowing for the creation of materials with precisely controlled properties.

Hydroxyl Group Targeting represents a particularly effective strategy for polysaccharide modification. Studies on chitosan modification reveal that ethylene glycol diglycidyl ether preferentially reacts with hydroxyl groups at the C6 position of glucosamine units [7]. This selective targeting enables the creation of modified surfaces with enhanced permeability while preserving the fundamental structure of the polymer backbone.

Surface Crosslinking Optimization through thermal activation provides enhanced control over functionalization depth and density. The application of temperatures between 25°C and 90°C enables controlled penetration of ethylene glycol diglycidyl ether into polymer surfaces, creating gradient structures with varying crosslinking densities [4] [11]. This thermal control mechanism allows for the optimization of surface properties while maintaining bulk material characteristics.

Interfacial Modification Techniques enable the creation of materials with enhanced fluid transport properties. The controlled application of ethylene glycol diglycidyl ether at polymer-fluid interfaces results in the formation of modified surface layers that facilitate improved permeability [12] [9]. These interfacial modifications are particularly effective in membrane applications where enhanced transport properties are required.

Gradient Formation Strategies provide sophisticated approaches to creating materials with spatially varying properties. By controlling the concentration gradient of ethylene glycol diglycidyl ether during the functionalization process, researchers can create surfaces with gradually changing properties from the exterior to the interior [12] [13]. This gradient approach is particularly valuable for applications requiring specific property transitions, such as biomedical implants or separation membranes.

Catalytic Enhancement Methods offer improved reaction efficiency and control. The use of catalysts such as triphenylphosphine significantly accelerates the ring-opening reaction of ethylene glycol diglycidyl ether, enabling more efficient surface functionalization under milder conditions [5]. This catalytic approach reduces processing time and energy requirements while improving the uniformity of surface modification.

Multi-Step Processing Strategies enable the creation of complex surface architectures. Sequential functionalization using ethylene glycol diglycidyl ether in combination with other modifying agents allows for the creation of surfaces with multiple functional groups and enhanced performance characteristics [11] [9]. These multi-step approaches are particularly valuable for applications requiring multiple surface properties, such as biocompatibility combined with enhanced permeability.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 37 of 215 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 178 of 215 companies with hazard statement code(s):;

H302 (62.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (72.47%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (25.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (61.8%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

72207-80-8

Wikipedia

General Manufacturing Information

Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Synthesis of macromolecular mimics of small leucine-rich proteoglycans with a

poly(ethylene glycol) core and chondroitin sulphate bristles. Carbohydr Polym.

2017 Jun 15;166:338-347. doi: 10.1016/j.carbpol.2017.02.083. Epub 2017 Feb 22.

PubMed PMID: 28385241.

2: Lai S, Ouyang X, Cai C, Xu W, Chen C, Chen X. Surface-imprinted microspheres

prepared by a template-oriented method for the chiral separation of amlodipine. J

Sep Sci. 2017 May;40(9):1869-1876. doi: 10.1002/jssc.201700076. Epub 2017 Mar 31.

PubMed PMID: 28256056.

3: Sun H, Jin X, Long N, Zhang R. Improved biodegradation of synthetic azo dye by

horseradish peroxidase cross-linked on nano-composite support. Int J Biol

Macromol. 2017 Feb;95:1049-1055. doi: 10.1016/j.ijbiomac.2016.10.093. Epub 2016

Oct 27. PubMed PMID: 27984149.

4: Zong W, Chen J, Han W, Chen J, Wang Y, Wang W, Cheng G, Ou L, Yu Y.

Preparation of chitosan/amino multiwalled carbon nanotubes nanocomposite beads

for bilirubin adsorption in hemoperfusion. J Biomed Mater Res B Appl Biomater.

2016 Nov 22. doi: 10.1002/jbm.b.33806. [Epub ahead of print] PubMed PMID:

27875037.